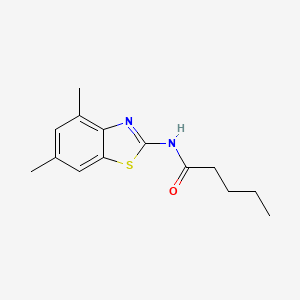

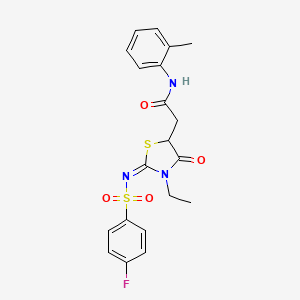

![molecular formula C21H17N3OS2 B2974017 2-(benzylthio)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide CAS No. 863588-44-7](/img/structure/B2974017.png)

2-(benzylthio)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(benzylthio)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide” is a complex organic molecule that contains several functional groups, including a benzylthio group, a thiazolo[5,4-b]pyridin-2-yl group, and an acetamide group .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The benzylthio group would likely contribute to the hydrophobicity of the molecule, while the thiazolo[5,4-b]pyridin-2-yl and acetamide groups could participate in hydrogen bonding .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure and the presence of various functional groups. For example, the benzylthio group could contribute to the compound’s lipophilicity, while the thiazolo[5,4-b]pyridin-2-yl and acetamide groups could participate in hydrogen bonding, affecting the compound’s solubility .Applications De Recherche Scientifique

Anticonvulsant Activity

Schiff bases derived from benzothiazol-2-ylamine and thiazolo[5,4-b]pyridin-2-ylamine have shown promising anticonvulsant properties . These compounds were synthesized by condensing the respective amines with aromatic and heteroaromatic aldehydes. Notably, the compound benzothiazol-2-yl-(1H-indol-2-ylmethylene)-amine (VI) demonstrated significant activity against both maximal electroshock (MES)-induced convulsions and isoniazid (INH)-induced convulsions. Importantly, these Schiff bases did not exhibit carcinogenicity or acute toxicity in in-silico studies, making them potential non-toxic anticonvulsant agents.

Dye Modification and Microspheres

In another application, 2,5-di(pyridin-4-yl)thiazolo[5,4-d]thiazole (PyTT) was synthesized and used as a cross-linker to modify poly(4-vinyl benzylchloride) microparticles (PVBC-MPs). The interaction between PyTT and the monomer containing an active –Cl atom facilitated effective modification . This approach holds promise for creating functionalized microspheres with tailored properties.

Catalysis and CO2 Ring Closure

A metal-organic framework (MOF) based on thiazolo[5,4-b]thiazole was employed for catalyzing CO2 ring closure reactions. MOF-LS10 effectively catalyzed the formation of cyclic carbonates from CO2 and epoxides under mild conditions. Additionally, it facilitated the coupling of benzylamine at room temperature. The MOF-LS10 exhibited dual catalytic capabilities, highlighting its potential in green chemistry applications .

Propriétés

IUPAC Name |

2-benzylsulfanyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3OS2/c25-19(14-26-13-15-5-2-1-3-6-15)23-17-10-8-16(9-11-17)20-24-18-7-4-12-22-21(18)27-20/h1-12H,13-14H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNZOORAHMXBYKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylthio)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde O-(3-methylbenzyl)oxime](/img/structure/B2973938.png)

![2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2973943.png)

![5-(acetylamino)-2-[(acetyloxy)methyl]-6-(tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexan]-5'-ylmethoxy)tetrahydro-2H-pyran-3,4-diyl diacetate (non-prefer](/img/structure/B2973944.png)

![N-[[3-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2973946.png)

![4-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2973949.png)

![1-methyl-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2973952.png)

![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2973955.png)